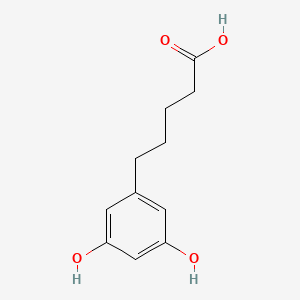![molecular formula C12H19NO3 B12125756 1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-84-4](/img/structure/B12125756.png)
1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid is a chemical compound with a complex structure that includes a cyclohexane ring, an amino group, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid can be achieved through several methods. One notable method involves the Diels-Alder reaction, which uses Ni(II)-complex stabilized β-alanine derived dienes . This reaction is significant for preparing various polyfunctional β-aminocyclohexane carboxylic acids. The reaction conditions typically involve the use of a Lewis acid catalyst and specific dienophiles, such as acrylic acid derivatives .
Analyse Chemischer Reaktionen
1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It can be utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound valuable for research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: This compound lacks the amino group, making it less versatile in forming hydrogen bonds and ionic interactions.
1-[(3-methylbut-2-en-1-yl)amino]cyclobutane-1-carboxylic acid: This compound has a cyclobutane ring instead of a cyclohexane ring, which affects its chemical reactivity and stability.
Eigenschaften
CAS-Nummer |
652172-84-4 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
1-(3-methylbut-2-enoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO3/c1-9(2)8-10(14)13-12(11(15)16)6-4-3-5-7-12/h8H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
OJGZDJIKWUONLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)NC1(CCCCC1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12125673.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12125683.png)



![4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125717.png)

![2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125729.png)

![2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)

![6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125744.png)


